1-(Propylamino)propan-2-one
Description
1-(Propylamino)propan-2-one is a ketone derivative featuring a propylamino (-NHCH₂CH₂CH₃) substituent at the carbonyl carbon. Propan-2-one derivatives are often synthesized via reductive amination, aldol condensation, or nucleophilic substitution, as seen in related compounds (e.g., and describe ketone-amine conjugations and microwave-assisted syntheses). The propylamino group likely enhances lipophilicity compared to shorter-chain alkylamines, influencing solubility and biological interactions.
Properties
CAS No. |
135644-36-9 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-(propylamino)propan-2-one |
InChI |
InChI=1S/C6H13NO/c1-3-4-7-5-6(2)8/h7H,3-5H2,1-2H3 |
InChI Key |
QZMSIFNIJWDHBC-UHFFFAOYSA-N |
SMILES |
CCCNCC(=O)C |
Canonical SMILES |
CCCNCC(=O)C |
Synonyms |
2-Propanone, 1-(propylamino)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(Ethylamino)-1-phenylpropan-2-one
- Structure: Ethylamino (-NHCH₂CH₃) and phenyl groups at the carbonyl carbon.
- Molecular Weight: ~177.25 g/mol (C₁₁H₁₅NO).
- Key Properties: Reported as a novel psychoactive substance (NPS) by the EMCDDA in 2010. The phenyl group may enhance CNS activity, while the ethylamino group balances polarity.
1-(Methylamino)-1-phenylpentan-2-one
- Structure: Methylamino (-NHCH₃) and phenyl groups with an extended pentanone backbone.
- Key Properties: Notified by EMCDDA in 2011.
Halogenated Aryl Derivatives
1-(3-Chlorophenyl)-1-(methylamino)propan-2-one
- Structure: Chlorophenyl and methylamino substituents.
- Key Properties: EMCDDA notification in 2012. The electron-withdrawing chlorine atom may enhance stability and receptor binding affinity compared to non-halogenated analogs.
1-(3-Fluorophenyl)-1-(methylamino)propan-2-one
- Structure: Fluorophenyl and methylamino groups.
- Key Properties : Similar to the chloro derivative but with altered electronic effects due to fluorine’s electronegativity.
Phenoxy and Hydroxy Derivatives
1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (3a)
- Structure: Phenoxy group with acetyl and hydroxyl substituents.
- Synthesis : 82% yield under microwave irradiation ().
- Applications: Precursor to antimicrobial benzofurans. The phenolic OH group enables conjugation reactions, enhancing bioactivity.
Amino and Hydrochloride Salts
1-Amino-1-phenylpropan-2-one Hydrochloride
1-Aminopropan-2-one Hydrochloride
- Structure: Simple amino-propan-2-one with HCl salt.
- Molecular Weight: ~109.55 g/mol (C₃H₈ClNO).
- Applications: Potential building block for bioactive molecules.
Comparative Data Table
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